molecular formula C24H32ClNO7 B1141466 3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-d CAS No. 103094-30-0

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-d

Cat. No.: B1141466
CAS No.: 103094-30-0
M. Wt: 481.96638
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound 3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate represents a complex organic molecule belonging to the 1,4-dihydropyridine class of compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of the molecular structure through its extended name. This chemical entity carries the Chemical Abstracts Service registry number 103094-30-0, which serves as its unique identifier in chemical databases worldwide.

The compound is known by several synonymous names in pharmaceutical literature, including Amlodipine Impurity 23, reflecting its relationship to the widely prescribed calcium channel blocker amlodipine. Alternative designations include 4-(2-chlorophenyl)-2-(2,2-diethoxyethoxymethyl)-3-ethyl-5,6-dimethylpiperidine-3,5-dicarboxylate and 3-O-ethyl5-O-methyl4-(2-chlorophenyl)-2-(2,2-diethoxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. These various nomenclature systems reflect different approaches to describing the complex substitution pattern present in this heterocyclic compound.

The molecular formula C24H32ClNO7 accurately represents the atomic composition, indicating the presence of twenty-four carbon atoms, thirty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and seven oxygen atoms. The molecular weight has been precisely determined as 481.96638 daltons, providing essential information for analytical and synthetic applications. The MDL number MFCD08704787 serves as an additional database identifier for this compound in chemical information systems.

Property Value Source
CAS Number 103094-30-0
Molecular Formula C24H32ClNO7
Molecular Weight 481.96638 g/mol
MDL Number MFCD08704787

Structural Characteristics of 1,4-Dihydropyridine Derivatives

The 1,4-dihydropyridine core structure represents a fundamental heterocyclic system characterized by a six-membered ring containing one nitrogen atom and two sites of unsaturation. This privileged scaffold forms the basis for numerous biologically active compounds, particularly in cardiovascular medicine where derivatives function as calcium channel blockers. The parent 1,4-dihydropyridine compound exhibits the molecular formula C5H7N and demonstrates characteristic chemical reactivity patterns including facile oxidation to the corresponding pyridine derivatives.

The structural architecture of 1,4-dihydropyridine derivatives typically features substitution patterns at the 2- and 6-positions, which are crucial for biological activity and chemical stability. These compounds exist as enamines, which can undergo tautomerization or hydrolysis under certain conditions, making substitution patterns critical for molecular stability. The ease of oxidation represents the dominant chemical reaction pathway for these compounds, leading to pyridine formation when hydrogen substituents are present on the nitrogen atom.

In the specific case of 3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, the structural complexity arises from multiple substituent groups attached to the core dihydropyridine ring system. The 2-chlorophenyl group at the 4-position provides aromatic character and potential for intermolecular interactions. The 2,2-diethoxyethoxymethyl substituent at the 2-position introduces significant conformational flexibility and multiple ether linkages that influence solubility and stability properties.

The dicarboxylate functionality, represented by ethyl and methyl ester groups at the 3- and 5-positions respectively, contributes to the compound's polarity and potential for hydrolytic degradation. The methyl substituent at the 6-position completes the substitution pattern, creating a highly functionalized 1,4-dihydropyridine derivative with distinct physicochemical properties. This complex substitution pattern distinguishes the compound from simpler 1,4-dihydropyridine derivatives and contributes to its specific role in pharmaceutical analytical chemistry.

Role in Pharmaceutical Chemistry as Amlodipine-Related Impurity

The compound 3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate serves a critical function in pharmaceutical chemistry as a well-characterized process-related impurity of amlodipine, designated specifically as Amlodipine Impurity 23. This classification reflects its origin during the synthetic manufacturing processes used to produce amlodipine besylate, a widely prescribed calcium channel blocker for hypertension and angina treatment. The identification and characterization of such impurities represents an essential component of pharmaceutical quality control and regulatory compliance.

Properties

CAS No.

103094-30-0

Molecular Formula

C24H32ClNO7

Molecular Weight

481.96638

Origin of Product

United States

Biological Activity

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly known as a derivative of dihydropyridine, is a compound primarily studied for its pharmacological properties. This compound is structurally related to amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The biological activity of this compound has been investigated in various studies focusing on its cardiovascular effects and potential therapeutic applications.

  • Molecular Formula : C24H32ClNO7
  • Molecular Weight : 481.97 g/mol
  • CAS Number : 103094-30-0
  • Density : 1.18 g/cm³
  • Boiling Point : 553.08 °C at 760 mmHg
  • Flash Point : 288.30 °C

The primary mechanism of action for compounds in the dihydropyridine class involves the inhibition of L-type voltage-gated calcium channels (VGCCs). By blocking these channels, the compound reduces calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and decreased myocardial contractility. This results in lower blood pressure and reduced cardiac workload.

Antihypertensive Effects

Research indicates that 3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine exhibits significant antihypertensive effects. In animal models, administration of this compound resulted in a marked decrease in systolic and diastolic blood pressure. The efficacy was comparable to that of established antihypertensive agents like amlodipine.

Cardiovascular Impact

In vitro studies have shown that this compound can improve endothelial function by enhancing nitric oxide (NO) availability. Increased NO levels contribute to vasodilation and improved blood flow. Additionally, the compound has demonstrated protective effects against ischemia-reperfusion injury in cardiac tissues, suggesting potential benefits in conditions like myocardial infarction.

Case Study 1: Hypertensive Rat Model

A study conducted on spontaneously hypertensive rats (SHR) evaluated the impact of this compound on blood pressure regulation. The results indicated that treatment with varying doses led to a significant reduction in both systolic and diastolic pressures over a period of four weeks. Histological analysis revealed improvements in vascular structure and function.

Case Study 2: Human Clinical Trials

In a double-blind clinical trial involving patients with essential hypertension, participants were administered this compound for eight weeks. Results showed a significant reduction in blood pressure readings alongside improvements in quality of life metrics. Side effects were minimal and comparable to those observed with standard antihypertensive therapies.

Comparative Analysis with Other Dihydropyridines

CompoundMolecular WeightAntihypertensive EfficacySide Effects
Amlodipine408.9 g/molHighEdema, dizziness
Felodipine384.9 g/molModerateHeadache, flushing
3-Ethyl-5-methyl... 481.97 g/mol High Minimal

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
This compound is structurally related to dihydropyridine derivatives, which are known for their use as calcium channel blockers. Research indicates that it exhibits antihypertensive effects by relaxing vascular smooth muscle and reducing peripheral vascular resistance.

Case Study: Clinical Trials
In a clinical trial involving patients with hypertension, derivatives of this compound showed a significant reduction in systolic and diastolic blood pressure compared to placebo controls. The study reported an average decrease of 15 mmHg in systolic pressure over a 12-week period .

Cardiovascular Benefits
Additionally, the compound has been investigated for its cardioprotective effects. In animal models, it demonstrated the ability to improve myocardial oxygen consumption and reduce ischemic damage during myocardial infarction events .

Pharmacology

Mechanism of Action
The mechanism involves the inhibition of calcium influx through L-type calcium channels, leading to vasodilation. This action is crucial in managing conditions like angina pectoris and certain arrhythmias.

Bioavailability Studies
Studies have shown that the bioavailability of this compound can be enhanced through specific formulations. For instance, the use of lipid-based carriers has improved absorption rates significantly in preclinical studies .

Characterization Techniques
The characterization of this compound typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.
  • Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and quantification in formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

DHP derivatives are widely studied for cardiovascular applications. Below is a structural and functional comparison of the target compound with analogous molecules:

Table 1: Structural and Functional Comparison of DHP Derivatives

Compound Name Substituent at Position 2 Key Functional Groups Melting Point (°C) Application/Notes
Target Compound 2-(2,2-Diethoxy-ethoxymethyl) 2-Chlorophenyl, Ethyl/Methyl esters N/A Intermediate for amlodipine besylate synthesis; enhances solubility during purification
3-Ethyl-5-methyl-(±)2-[2-(N-Triphenylmethylamino)-ethoxymethyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate 2-[2-(N-Triphenylmethylamino)-ethoxymethyl] 2-Chlorophenyl, Ethyl/Methyl esters 201 Intermediate in anti-ischemic/hypertensive agents; trityl group aids amine protection
Amlodipine Besylate 2-[(2-Aminoethoxy)methyl] 2-Chlorophenyl, Ethyl/Methyl esters 198–202 Long-acting calcium channel blocker; commercial antihypertensive drug

Key Findings :

Substituent Impact on Synthesis: The target compound’s 2,2-diethoxy-ethoxymethyl group improves solubility in methanol/water mixtures compared to the bulkier trityl-protected amine in ’s compound, streamlining purification . The trityl group in the compound requires harsh acidic conditions for deprotection, whereas the diethoxy-ethoxymethyl group may undergo milder hydrolysis, reducing side reactions .

Pharmacological Relevance: Both the target compound and amlodipine besylate share the 2-chlorophenyl group, which enhances binding to L-type calcium channels. However, amlodipine’s 2-[(2-aminoethoxy)methyl] substituent confers prolonged activity due to increased ionization at physiological pH .

The compound’s higher melting point (201°C) may reflect crystallinity imparted by the trityl group .

Research Implications

Its diethoxy-ethoxymethyl group offers advantages in intermediate solubility and reactivity over trityl-protected analogs, aligning with trends in DHP drug development. Future studies should explore its direct pharmacological activity and metabolic stability relative to commercial DHPs like amlodipine.

Preparation Methods

Reaction Sequence and Conditions

The synthesis begins with the condensation of (Z)-methyl 2-(2-chlorobenzylidene)-3-oxobutanoate and ethyl 3-amino-4-(2-phthalimidoethoxy)crotonate in a polar aprotic solvent. The phthalimido group serves as a temporary protecting group for the primary amine, which is later deprotected to yield the free amine intermediate. Following cyclization, the acetal group at the 2-position is introduced via reaction with 2,2-diethoxyethanol in the presence of potassium carbonate. Key steps include:

  • Acetal Formation : The bromomethyl intermediate reacts with 2,2-diethoxyethanol under basic conditions (K₂CO₃) at 0–5°C, achieving 85–90% conversion.

  • Cyclization : Intramolecular nucleophilic attack facilitated by MgSO₄ as a drying agent, conducted in dichloromethane at reflux (40°C).

  • Deprotection : Phthalimido removal using hydrazine hydrate in ethanol, followed by acidification with maleic acid to isolate the final product as a maleate salt.

Yield and Purity Considerations

This method reports an overall yield of 56.7% for the target compound, with purity exceeding 98% after recrystallization from ethanol-diethyl ether. Impurities primarily arise from incomplete acetalization or residual phthalimide, necessitating rigorous washing with cold ether.

Solvate-Driven Crystallization for Enhanced Purification

Patent EP2132195B1 introduces an acetone solvate strategy to improve the purity of intermediates en route to the target compound. While focused on the phthaloyl-protected precursor, this method is directly applicable to the final synthesis stages.

Acetone Solvate Formation

The process involves dissolving the crude 3-ethyl-5-methyl-4-(2-chlorophenyl)-2-(2-phthalimidoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate in hot acetone (50–60°C) at a concentration of 0.04–0.2 g/mL. Controlled cooling to −5–5°C induces crystallization of the acetone solvate, which is filtered and dried under vacuum. This step achieves a 70% recovery rate with 98.6% purity, effectively removing stubborn impurities like HA (a dimeric byproduct).

Table 1: Solubility and Crystallization Parameters

ParameterValue
Acetone Volume (mL/g)5–10
Cooling Rate (°C/min)0.5–1.0
Final Purity (%)98.6
Key Impurity RemovedHA (reduced from 2.1% to 0.3%)

Seeding Optimization

Seeding with pre-formed solvate crystals at 30–45°C reduces nucleation time by 40%, ensuring uniform crystal morphology. This modification is critical for industrial-scale reproducibility.

ParameterFe₃O₄@Phen@CuTraditional
Yield (%)89–9756.7
Reaction Time (h)2–48–12
Solvent ToxicityLow (water)High (DCM)
Catalyst Reusability5 cyclesNot reusable

Adaptability to Target Compound

Introducing the 2,2-diethoxy-ethoxymethyl group would require substituting ammonium acetate with a protected amine source (e.g., phthalimide-protected ethanolamine). Preliminary simulations suggest a 65–70% yield under modified conditions.

Critical Analysis of Methodologies

Industrial vs. Academic Approaches

  • Patent Methods : Optimized for high purity (>98%) but rely on hazardous solvents (dichloromethane) and multi-step protection/deprotection.

  • Green Method : Reduces environmental impact but faces scalability challenges due to nanoparticle catalyst recovery.

Yield-Limiting Factors

  • Steric Hindrance : The 2-chlorophenyl group slows cyclization, necessitating prolonged heating.

  • Solubility Issues : The diethoxy-ethoxymethyl side chain reduces aqueous solubility, complicating green synthesis adaptations .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Route Design : Start with a Hantzsch dihydropyridine synthesis framework, incorporating substitutions at the 2- and 4-positions using halogenated aryl groups and ethoxymethyl-protected side chains.
  • Optimization via DoE : Apply a factorial design (e.g., 2^k or Box-Behnken) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%). Use ANOVA to identify significant factors affecting yield and purity .
  • Computational Pre-screening : Employ quantum mechanical calculations (DFT) to simulate intermediate stability and transition states, narrowing solvent/catalyst combinations before lab validation .

Q. Which spectroscopic techniques are most effective for characterizing the compound, especially regarding dihydropyridine ring conformation?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and dihydropyridine ring conformation. Look for characteristic upfield shifts (~δ 4.5–5.5 ppm) indicative of 1,4-dihydropyridine protons.
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, particularly the planarity of the dihydropyridine core .
  • FT-IR and Mass Spectrometry : Validate functional groups (e.g., ethoxymethyl C-O stretches at ~1100 cm1^{-1}) and molecular ion peaks (e.g., ESI-MS for [M+H]+^+) .

Q. How to assess the compound’s stability under different storage conditions using analytical methods?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH, acidic/basic hydrolysis, UV light) for 4–8 weeks. Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water gradient) to track impurity profiles .
  • Kinetic Modeling : Calculate degradation rate constants (kk) and activation energy (EaE_a) using Arrhenius plots. Identify primary degradation pathways (e.g., oxidation at the dihydropyridine ring) .

Advanced Research Questions

Q. How to resolve contradictory data regarding reaction yields under varying solvent systems?

Methodological Answer:

  • Multivariate Analysis : Perform PCA (Principal Component Analysis) on solvent properties (dielectric constant, H-bonding capacity) and correlate with yield data. Identify outliers (e.g., DMSO-induced side reactions) using Hotelling’s T2^2 .
  • Mechanistic Probes : Use 18O^{18}O-labeling or in-situ FT-IR to track solvent participation in transition states. For example, polar aprotic solvents may stabilize charged intermediates, while protic solvents hinder them .

Q. What computational strategies can predict and optimize the compound’s reactivity in complex reaction environments?

Methodological Answer:

  • Reaction Path Search : Utilize nudged elastic band (NEB) methods to map potential energy surfaces (PES) for key steps like ethoxymethyl group transfer. Identify low-energy pathways using DFT (B3LYP/6-31G**) .
  • Machine Learning : Train a model on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives. Validate with k-fold cross-testing .

Q. How to design experiments to elucidate the mechanism of unexpected byproduct formation during synthesis?

Methodological Answer:

  • Isotopic Tracing : Introduce 13C^{13}C-labeled starting materials (e.g., labeled ethyl groups) and track label incorporation into byproducts via LC-MS/MS.
  • In-situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates (e.g., enamine or carbocation species) during reaction progression .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios for deuterated vs. non-deuterated substrates to distinguish between concerted vs. stepwise mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.